Phenethicillin (sodium)
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Overview
Description
Phenethicillin (sodium), also known as pheneticillin, is a penicillin antibiotic that is used internationally. It belongs to the class of beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. This compound is particularly effective against Gram-positive bacteria and is used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through a semi-synthetic process that involves the modification of natural penicillin. The synthesis typically starts with the fermentation of Penicillium mold to produce 6-aminopenicillanic acid. This intermediate is then chemically modified by attaching a phenoxypropyl group to the amino group, resulting in phenethicillin .
Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high quantities of 6-aminopenicillanic acid, which is then purified and subjected to chemical reactions under controlled conditions to produce phenethicillin. The final product is often converted to its sodium salt form for better solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Phenethicillin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of phenethicillin can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria.
Oxidation: Phenethicillin can undergo oxidation reactions, particularly at the phenoxypropyl side chain.
Substitution: The phenoxypropyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Hydrolysis: Results in the formation of penicilloic acid.
Oxidation: Produces oxidized derivatives of phenethicillin.
Substitution: Leads to various substituted phenethicillin derivatives with altered pharmacological properties.
Scientific Research Applications
Phenethicillin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.
Medicine: Used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.
Mechanism of Action
Phenethicillin is similar to other beta-lactam antibiotics, such as:
Penicillin G: Effective against Gram-positive bacteria but susceptible to gastric acid degradation.
Ampicillin: Has a broader spectrum of activity, including some Gram-negative bacteria.
Methicillin: Resistant to beta-lactamase enzymes but less effective against certain bacteria compared to phenethicillin.
Uniqueness: Phenethicillin is unique due to its phenoxypropyl side chain, which provides resistance to acid degradation, making it more stable in the stomach compared to penicillin G. This property allows for oral administration without significant loss of activity .
Comparison with Similar Compounds
- Penicillin G
- Ampicillin
- Methicillin
- Oxacillin
- Cloxacillin
Biological Activity
Phenethicillin sodium, a semisynthetic penicillin, is primarily known for its antimicrobial properties . It belongs to the class of narrow-spectrum beta-lactam antibiotics, which are effective against certain gram-positive and anaerobic bacteria. This article explores the biological activity of phenethicillin sodium, its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Phenethicillin sodium is derived from 6-aminopenicillanic acid and is characterized by a phenoxyethyl side chain. Its chemical formula is C17H19N2O5S and it is typically administered in its sodium salt form due to its enhanced solubility and bioavailability compared to other forms like potassium .
The primary mechanism of action of phenethicillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, particularly in actively dividing bacteria .
Antimicrobial Activity
Phenethicillin exhibits activity against a variety of gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Streptococcus pyogenes
However, its efficacy against gram-negative bacteria is limited. The drug is also sensitive to beta-lactamase enzymes produced by some bacteria, which can hydrolyze the beta-lactam ring, rendering it ineffective .
Therapeutic Applications
Phenethicillin sodium has been explored for various therapeutic uses beyond traditional antibacterial applications. Notably:
- Neurological Disorders : Recent studies have suggested potential neuroprotective effects of phenethicillin in the treatment and prevention of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In vitro studies indicated that phenethicillin could delay neuroblastoma cell death under serum deprivation conditions, suggesting a protective role against neuronal loss .
- Veterinary Medicine : It is also used in veterinary settings for treating infections in animals due to its antibacterial properties .
Case Studies
- Neuroprotection in Cell Cultures : A study evaluated the effects of phenethicillin on neuroblastoma cells subjected to serum deprivation. The results demonstrated that phenethicillin treatment significantly reduced cell death, with a protective effect observed at concentrations ranging from 1 to 10 µM. The reduction in cell death was quantified using the neutral red incorporation assay .
- Antimicrobial Efficacy : In a comparative study assessing various penicillins, phenethicillin showed significant antimicrobial activity against selected strains of Staphylococcus and Streptococcus species. Its effectiveness was measured using minimum inhibitory concentration (MIC) assays, confirming its role as a valuable antibiotic in clinical settings .
Data Table: Antimicrobial Spectrum of Phenethicillin Sodium
Bacterial Species | Sensitivity | Mechanism of Resistance |
---|---|---|
Staphylococcus aureus | Sensitive | Beta-lactamase production |
Streptococcus pneumoniae | Sensitive | Rare resistance |
Streptococcus pyogenes | Sensitive | Rare resistance |
Escherichia coli | Resistant | Beta-lactamase production |
Pseudomonas aeruginosa | Resistant | Beta-lactamase production |
Properties
Molecular Formula |
C17H19N2NaO5S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1 |
InChI Key |
HZRQUJWXQAEVBK-DVLYDCSHSA-M |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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